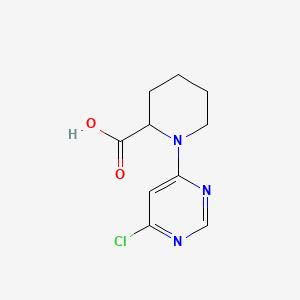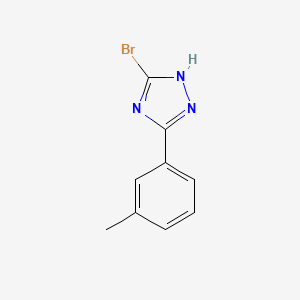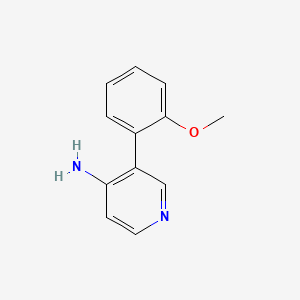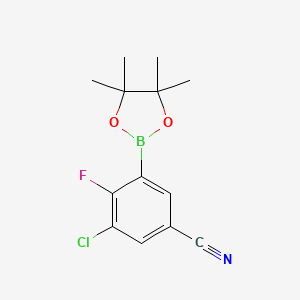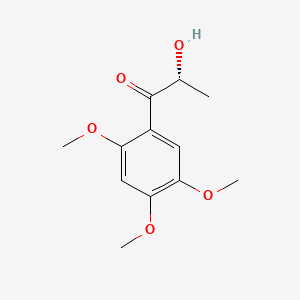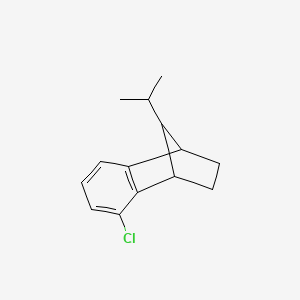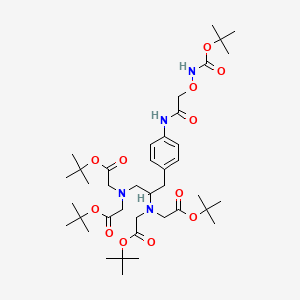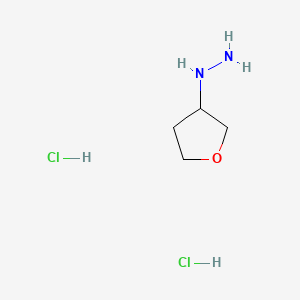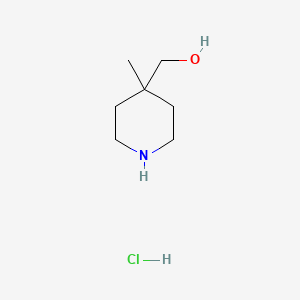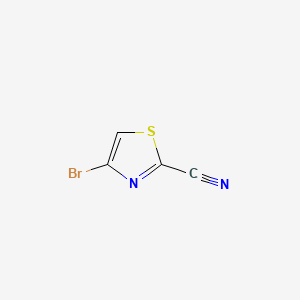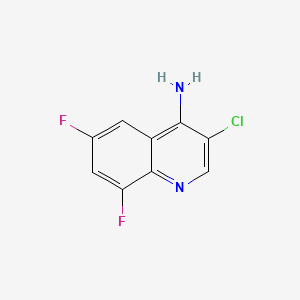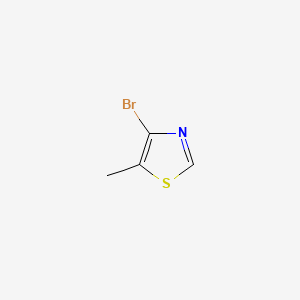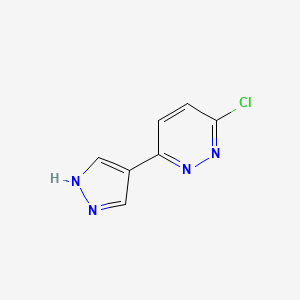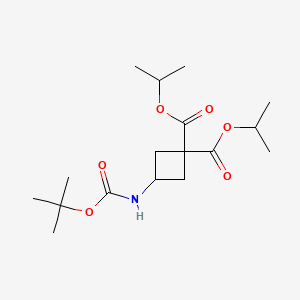
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
説明
“3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester” is a chemical compound with the molecular formula C17H29NO6 . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is "diisopropyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.4 g/mol . It has an XLogP3-AA value of 2.9, which is a measure of its lipophilicity . It has one hydrogen bond donor .科学的研究の応用
Novel Synthetic Routes and Building Blocks
The synthesis of complex organic compounds often requires intermediates that offer versatile reactivity. For instance, derivatives similar to 3-tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester have been employed in the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of β-lactam antibiotics, showcasing the utility of cyclobutane derivatives in constructing complex molecular architectures (Martyres et al., 2001). This demonstrates the compound's role in facilitating the synthesis of compounds with potential antibiotic activity.
Advanced Synthesis Techniques
Continuing the exploration of cyclobutane derivatives, Yamashita et al. (2019) described the scale-up synthesis of a cis-cyclobutane-1,3-dicarboxylic acid derivative utilizing continuous photo flow chemistry. This process underscores the potential of using cyclobutane derivatives in the scalable production of biologically active compounds and materials science applications, highlighting the compound's versatility in advanced synthetic methodologies (Yamashita et al., 2019).
Chiral Building Blocks for Drug Synthesis
The synthesis of chiral intermediates is crucial for the development of enantiomerically pure pharmaceuticals. Derivatives of 3-tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester serve as valuable chiral building blocks. For example, the synthesis of enantiopure di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate from N-alpha-tert-butoxycarbonyl-L-aspartic acid demonstrates the utility of cyclobutane derivatives in constructing chiral centers, which are essential for the development of novel pharmaceutical agents (Chaloin et al., 2008).
Applications in Material Science
Beyond pharmaceutical applications, cyclobutane derivatives find utility in material sciences. The ability to introduce functional groups selectively onto the cyclobutane framework allows for the design of novel materials with specific properties. For example, the synthesis of amino acid-derived poly(methylpropargyl ester)s, where cyclobutane derivatives are polymerized to form materials with unique chiral properties, showcases the broad applicability of these compounds in creating materials with potential optical activity or other specialized functions (Qu et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 , which provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKDSCWLNRKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111041 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | |
CAS RN |
1363382-20-0 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
